Mc-Val-Ala-PAB-OH chemical structure and molecular weight
Mc-Val-Ala-PAB-OH chemical structure and molecular weight
An In-depth Technical Guide to Mc-Val-Ala-PAB-OH: A Protease-Cleavable Linker for Advanced Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] The linker molecule that bridges these two components is of paramount importance, governing the stability, pharmacokinetics, and ultimate efficacy of the ADC.[3] This guide provides a detailed technical overview of Maleimidocaproyl-Valine-Alanine-p-Aminobenzyloxyalcohol (Mc-Val-Ala-PAB-OH), a sophisticated, second-generation protease-cleavable linker. We will dissect its chemical structure, mechanism of action, and the scientific rationale for its design, particularly its advantages over first-generation linkers. This document is intended for researchers and drug development professionals engaged in the design and synthesis of next-generation ADCs.
Physicochemical Properties of Mc-Val-Ala-PAB
The Mc-Val-Ala-PAB-OH linker is a multi-component system designed for stability in circulation and specific cleavage within the target cell. Each component—the Maleimidocaproyl (Mc) group, the Valine-Alanine (Val-Ala) dipeptide, and the p-Aminobenzyloxyalcohol (PAB) self-immolative spacer—serves a distinct and critical function.
Chemical Structure:
Caption: Mechanism of ADC action from circulation to payload release.
Synthesis and Characterization
The synthesis of Mc-Val-Ala-PAB-OH is a multi-step process requiring careful control of peptide coupling and protection/deprotection chemistry. The following represents a generalized, illustrative protocol.
Synthetic Workflow
The assembly typically involves the sequential coupling of amino acids to the PAB spacer, often starting with an N-terminally protected Valine. The final step involves attaching the maleimidocaproyl group, which provides the reactive handle for antibody conjugation.
Caption: General synthetic workflow for Mc-Val-Ala-PAB-OH.
Example Experimental Protocol: Synthesis of Intermediate 7a (Fmoc-Val-Ala-OH)
This protocol is adapted from published methodologies and serves as a self-validating system by including purification and characterization steps. [4]
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Activation of Fmoc-L-Valine:
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Dissolve Fmoc-L-Valine (1.0 eq), N-hydroxysuccinimide (SuOH, 1.0 eq), and dicyclohexylcarbodiimide (DCC, 1.0 eq) in anhydrous tetrahydrofuran (THF).
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Stir the solution at room temperature for 16 hours.
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Rationale: DCC is a powerful dehydrating agent that facilitates the formation of an amide bond between the valine's carboxyl group and SuOH, creating a highly reactive NHS-ester intermediate.
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Work-up and Isolation of Intermediate:
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Cool the reaction mixture to 0 °C for 2 hours to precipitate the dicyclohexylurea (DCU) byproduct.
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Filter the mixture to remove the DCU solid. Wash the filter cake with cold THF.
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Evaporate the filtrate under reduced pressure to yield the crude Fmoc-Val-OSu ester as a glassy solid.
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Coupling with L-Alanine:
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Prepare a solution of L-Alanine (1.05 eq) in an aqueous sodium bicarbonate solution.
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Redissolve the crude Fmoc-Val-OSu ester in a mixture of dimethoxyethane (DME) and THF.
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Add the alanine solution to the ester solution and stir at room temperature for 16 hours.
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Rationale: The free amine of alanine acts as a nucleophile, attacking the activated NHS-ester to form the desired dipeptide bond. The basic aqueous solution neutralizes the released SuOH.
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Purification and Characterization:
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Acidify the reaction mixture by pouring it into a cold aqueous citric acid solution to precipitate the product.
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Collect the crude product by filtration and dry under vacuum.
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Purify the product by trituration with diethyl ether to remove non-polar impurities.
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Confirm the identity and purity of the final product, Fmoc-Val-Ala-OH, using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Experimental Evaluation of Linker Performance
In Vitro Plasma Stability Assay
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Objective: To determine the stability of the linker in a biological matrix and quantify premature drug release.
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Methodology:
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Incubate the purified ADC at a defined concentration (e.g., 100 µg/mL) in fresh human plasma at 37 °C.
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Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
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Precipitate plasma proteins using acetonitrile.
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Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released payload.
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Trustworthiness: A stable linker will show minimal (<5-10%) payload release over the course of the experiment.
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Cathepsin B Cleavage Assay
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Objective: To confirm that the linker is efficiently cleaved by the target protease.
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Methodology:
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Incubate the ADC with purified, activated human Cathepsin B in an appropriate assay buffer (e.g., sodium acetate, pH 5.5, with DTT) at 37 °C.
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Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
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Quench the reaction (e.g., by adding a protease inhibitor or acid).
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Analyze the samples by LC-MS to measure the disappearance of the parent ADC and the appearance of the cleaved payload.
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Expertise: This assay directly validates the primary mechanism of action and can be used to compare the cleavage kinetics of different linker designs.
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Conclusion
Mc-Val-Ala-PAB-OH is a highly engineered, protease-cleavable linker that addresses some of the key challenges in ADC development. Its Val-Ala dipeptide sequence provides a reliable substrate for lysosomal Cathepsin B, ensuring targeted payload release, while its reduced hydrophobicity offers significant advantages for formulating ADCs with high DARs or lipophilic drugs. [5][6]The integration of a self-immolative PAB spacer ensures the efficient release of an unmodified, fully active payload. []A thorough understanding of its synthesis, mechanism, and evaluation protocols is essential for scientists and researchers aiming to leverage this technology for the creation of safer and more effective antibody-drug conjugates.
References
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Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Retrieved from Creative Biolabs website. [Link]
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NIH National Center for Biotechnology Information. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Retrieved from PubMed Central. [Link]
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NIH National Center for Biotechnology Information. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. Retrieved from PubMed Central. [Link]
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Perrino, E., et al. (2017). Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]
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ResearchGate. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. Retrieved from ResearchGate. [Link]
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Ming, Y., et al. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. International Journal of Molecular Sciences. [Link]
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